

Application of Stiripentol in Primary Hyperoxaluria Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stiripentol*

Cat. No.: *B1205769*

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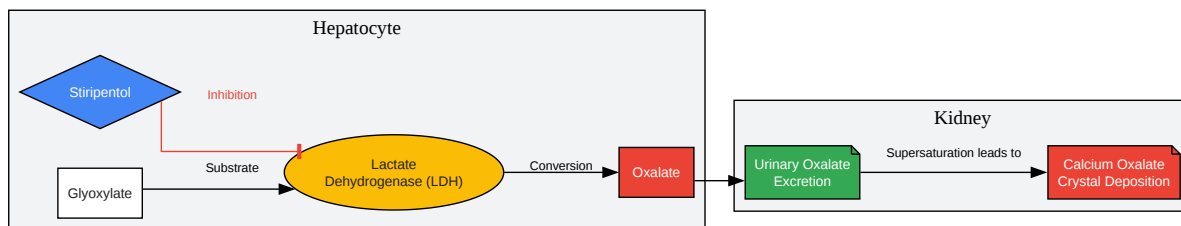
Application Notes and Protocols

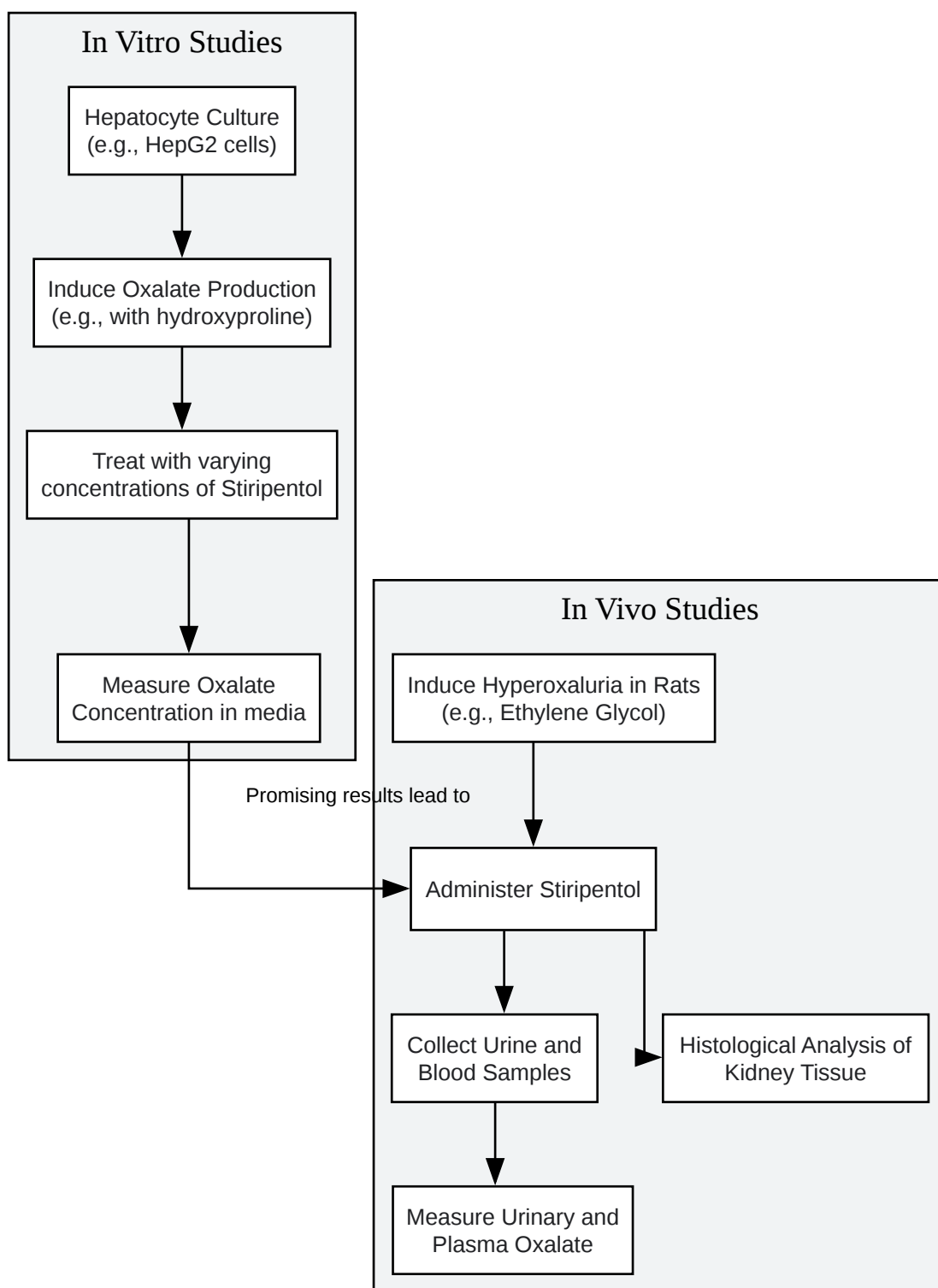
This document provides detailed application notes and protocols for the use of **Stiripentol** in primary hyperoxaluria (PH) research. **Stiripentol**, an anti-epileptic drug, has shown promise as a therapeutic agent for reducing oxalate production in preclinical and clinical studies. Its mechanism of action involves the inhibition of lactate dehydrogenase (LDH), a key enzyme in the metabolic pathway that converts glyoxylate to oxalate.

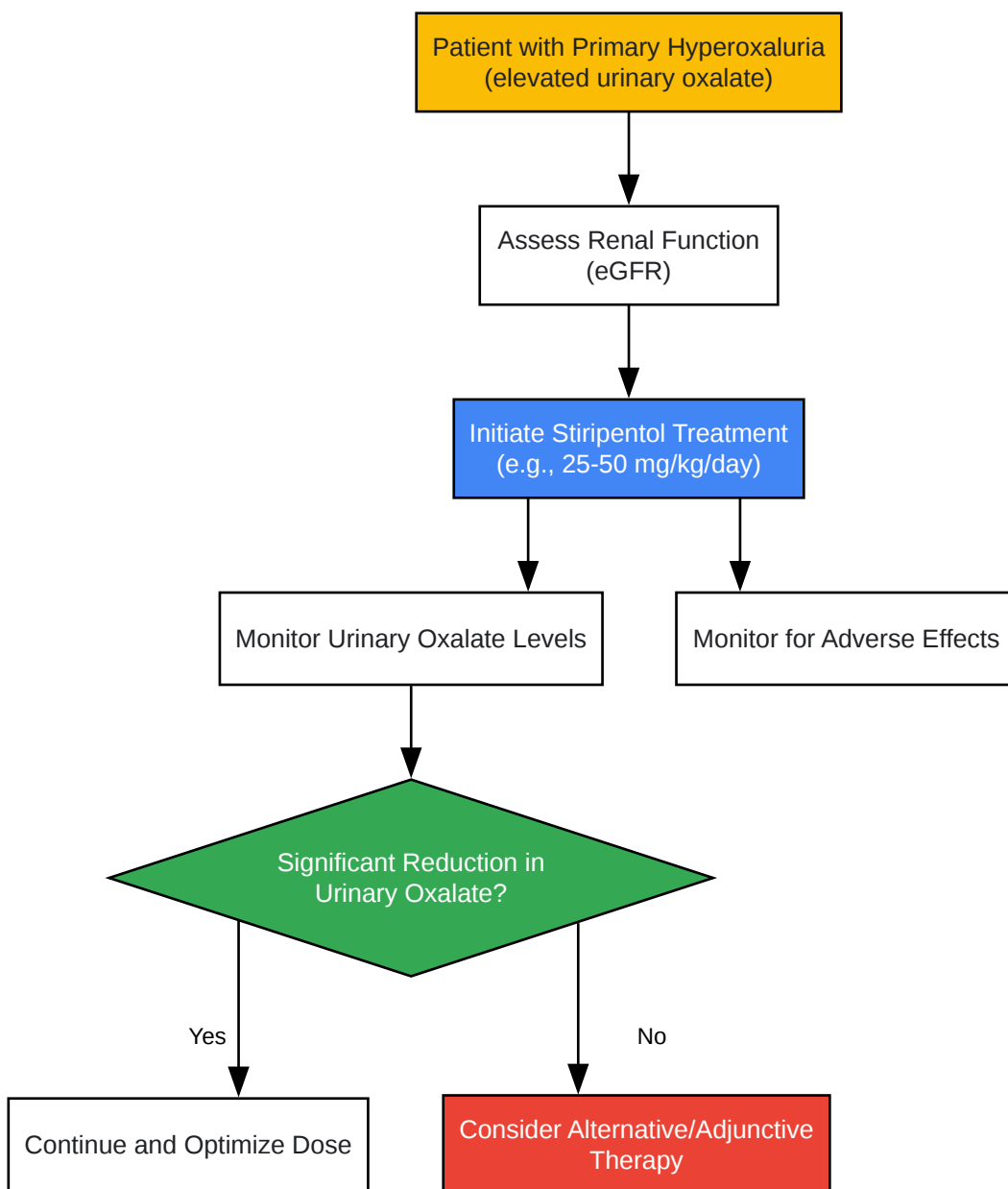
Mechanism of Action

Stiripentol's primary mechanism of action in the context of primary hyperoxaluria is the inhibition of the LDH isoenzyme, particularly LDH-A, which is abundant in the liver. In the pathophysiology of primary hyperoxaluria, genetic defects lead to an accumulation of glyoxylate, which is then converted to oxalate by LDH. By inhibiting LDH, **Stiripentol** effectively reduces the production of oxalate, thereby mitigating the primary driver of the disease.^[1]

Signaling Pathway of Stiripentol in Reducing Oxalate Production







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References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC
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